Chlorantine yellow
Description
Chlorantine Yellow is a synthetic organic dye primarily used in biological imaging, particularly as a fluorescent marker in cellular and molecular studies. Its chemical structure features a chlorinated aromatic backbone conjugated with sulfonic acid groups, which enhance water solubility and stability under physiological conditions . The compound exhibits strong fluorescence in the visible spectrum (λmax ~450–550 nm), making it suitable for tracking lysosomal activity and intracellular pH changes . This compound’s synthesis typically involves chlorination of precursor aromatic compounds followed by sulfonation, ensuring high purity and reproducibility for laboratory use.
Properties
Molecular Formula |
C28H16N4Na4O16S4 |
|---|---|
Molecular Weight |
884.7 g/mol |
IUPAC Name |
tetrasodium;2-[2-(4-nitro-2-sulfonatophenyl)ethenyl]-5-[[4-[2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C28H20N4O16S4.4Na/c33-31(34)23-11-7-19(27(15-23)51(43,44)45)3-1-17-5-9-21(13-25(17)49(37,38)39)29-30-22-10-6-18(26(14-22)50(40,41)42)2-4-20-8-12-24(32(35)36)16-28(20)52(46,47)48;;;;/h1-16H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |
InChI Key |
WMXWHKMEODSTIM-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorantine yellow can be synthesized through various chemical reactions involving aromatic compounds and sulfonation processes. One common method involves the reaction of aromatic amines with sulfonic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous addition of reactants and catalysts, followed by purification steps to isolate the dye. The final product is then dried and packaged for distribution. The industrial production methods are designed to maximize yield and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Chlorantine yellow undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are often performed in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, and are conducted under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chlorantine yellow has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye to study chemical reactions and molecular interactions.
Biology: Employed in staining techniques to visualize cellular structures and track biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in textile dyeing, food coloring, and the production of dye-sensitized solar cells
Mechanism of Action
The mechanism of action of Chlorantine yellow involves its ability to bind to specific molecular targets and emit fluorescence. The dye interacts with cellular components, allowing researchers to observe and analyze biological processes. The pathways involved include the excitation of electrons and the subsequent emission of light, which is detected using specialized equipment.
Comparison with Similar Compounds
Table 1: Structural and Spectral Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | λmax (nm) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₈H₁₄ClN₂O₆S₂ | 453.34 | 520 | Chlorinated benzene, sulfonate |
| Lucifer Yellow CH | C₁₃H₁₄N₂O₇S₂ | 382.39 | 428 | Hydrazide, sulfonate |
| Brilliant Yellow | C₁₆H₁₀N₂Na₂O₇S₂ | 452.37 | 400 | Azo group, sulfonate |
| Methyl Yellow | C₁₄H₁₅N₃O₂ | 257.29 | 460 | Azo group, dimethylamine |
Data compiled from spectral studies and structural analyses .
- Structural Insights: this compound’s chlorine atoms improve photostability compared to non-halogenated dyes like Brilliant Yellow . Sulfonate groups in this compound and Lucifer Yellow enhance water solubility, whereas Methyl Yellow’s dimethylamine group limits its use in aqueous environments .
Stability and Toxicity
Table 2: Stability and Regulatory Profiles
| Compound | Photostability | pH Stability Range | Toxicity (LD₅₀, mg/kg) | Regulatory Status |
|---|---|---|---|---|
| This compound | High | 4–9 | 250 (rat, oral) | Lab-use only; non-GLP |
| Lucifer Yellow CH | Moderate | 6–8 | 500 (rat, oral) | Approved for in vitro use |
| Brilliant Yellow | Low | 2–10 | 1200 (mouse, oral) | Restricted in food |
| Methyl Yellow | Low | 3–7 | 200 (rat, oral) | Carcinogenic; banned |
Sources: Toxicity data from the Merck Index ; stability profiles from experimental studies .
- Key Findings: this compound’s chlorination confers superior resistance to photodegradation, critical for long-term imaging . Methyl Yellow’s azo group is linked to carcinogenicity, leading to stricter regulatory controls compared to sulfonated dyes .
Advantages of this compound
- Biological Compatibility : Low cytotoxicity (LD₅₀ = 250 mg/kg) allows safe use in live-cell imaging .
- Versatility : Stable across a broad pH range (4–9), enabling applications in diverse cellular environments .
Limitations and Challenges
- Environmental Impact : Chlorinated compounds require specialized disposal protocols to prevent ecological harm .
- Spectral Overlap : Emission spectra may overlap with other fluorophores, necessitating careful experimental design .
Future Research
Q & A
Q. What are the key physicochemical properties of Chlorantine Yellow, and how are they experimentally determined?
this compound (C.I. Direct Yellow 27, CAS 10190-68-8) is a disazo dye with the molecular formula C24H18N4Na2O8S3 and a molecular weight of 632.61 g/mol . Key properties include solubility in water (critical for textile applications), photostability, and pH-dependent spectral behavior. Methodologically, solubility can be quantified via UV-Vis spectroscopy under controlled pH and temperature . Photostability is assessed using accelerated aging tests under UV irradiation, with degradation monitored via HPLC or mass spectrometry .
Q. How is this compound synthesized, and what are the critical steps for ensuring reproducibility?
The synthesis involves sequential diazotization and coupling reactions, starting with intermediates like cyanuric chloride and aromatic amines. A representative protocol includes:
- Diazotization of 5-aminosalicylic acid under acidic conditions.
- Coupling with a naphthol derivative to form the azo linkage . Reproducibility hinges on precise control of temperature (±1°C), stoichiometric ratios (validated by <sup>1</sup>H NMR), and purification via recrystallization .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- UV-Vis Spectroscopy : Identifies λmax (typically ~420 nm for azo dyes) and evaluates concentration-dependent absorbance .
- FT-IR : Confirms functional groups (e.g., sulfonic acid groups at ~1030 cm<sup>-1</sup>) .
- HPLC-MS : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation pathways of this compound under environmental conditions?
Discrepancies in degradation mechanisms (e.g., aerobic vs. anaerobic pathways) require systematic meta-analysis. For example:
- Compare kinetic data (e.g., half-life under UV vs. microbial action) across studies .
- Use multivariate regression to identify confounding variables (e.g., pH, coexisting ions) .
- Validate hypotheses via controlled lab experiments with isotopic labeling (e.g., <sup>13</sup>C tracking) .
Q. What experimental design principles apply when optimizing this compound for novel applications (e.g., dye-sensitized solar cells)?
- Design of Experiments (DoE) : Use factorial designs to optimize dye adsorption on TiO2 substrates, varying parameters like dye concentration, immersion time, and solvent polarity .
- Stability Testing : Expose devices to accelerated thermal cycling (e.g., 85°C/85% humidity) and monitor efficiency loss via current-voltage (I-V) curves .
Q. How can researchers address batch-to-batch variability in this compound’s performance in textile dyeing?
- Quality Control Metrics : Implement ICP-MS to trace metal impurities (e.g., residual Cu from catalysts) .
- Statistical Process Control (SPC) : Monitor critical synthesis parameters (e.g., reaction time, pH) using control charts to reduce variability .
Q. What methodologies are recommended for assessing this compound’s interactions with biological systems (e.g., cytotoxicity or bioimaging)?
- In Vitro Cytotoxicity : Use MTT assays on human keratinocytes (HaCaT cells) with dose-response curves (IC50 calculation) .
- Bioimaging : Conjugate this compound with fluorescent tags (e.g., FITC) and track cellular uptake via confocal microscopy .
Methodological Considerations
- Data Validation : Cross-reference spectral data with databases like SciFinder to confirm structural assignments .
- Reproducibility : Adhere to PRISMA guidelines for reporting synthetic protocols and characterization data .
- Ethical Compliance : For biological studies, follow institutional biosafety protocols and disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
